ethyl 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromene-2-carboxylate
Description
The compound ethyl 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromene-2-carboxylate is a chromene derivative featuring a benzodiazole substituent at position 3, an ethyl ester at position 2, and hydroxyl/ethyl groups at positions 7 and 6, respectively. Chromenes are known for their diverse biological activities and structural versatility, often modified via substituent variation to tune physicochemical properties . This compound’s benzodiazole moiety distinguishes it from other chromene-based analogs, warranting a detailed comparison with structurally related molecules.
Properties
IUPAC Name |
ethyl 6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-4-12-10-13-17(11-16(12)25)29-20(22(27)28-5-2)18(19(13)26)21-23-14-8-6-7-9-15(14)24(21)3/h6-11,25H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNQUFRHKLCEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 6-Ethyl-7-Hydroxy-3-(1-Methyl-1H-Benzodiazol-2-Yl)-4-Oxo-4H-Chromene-2-Carboxylate |
| CAS Number | 139399-43-2 |
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 334.36 g/mol |
The biological activity of ethyl 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzodiazol-2-yl)-4-oxo-4H-chromene-2-carboxylate is attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit key enzymes involved in cell proliferation. This inhibition can lead to the induction of apoptosis in various cancer cell lines, making it a candidate for further anticancer drug development.
- Antimicrobial Properties : The compound exhibits antimicrobial activity by disrupting the integrity of bacterial cell membranes. This mechanism has been observed in vitro against several pathogenic strains, providing a basis for its potential use in treating infections .
- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which could protect cells from oxidative stress and related damage. The presence of hydroxyl groups in its structure is thought to contribute to this activity .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of ethyl 6-ethyl-7-hydroxy-3-(1-methyl-1H-benzodiazol-2-y) -4H-chromene derivatives:
In vitro Studies
A study published in Chemistry Proceedings investigated the antioxidant and antimicrobial activities of various benzimidazole derivatives, including this compound. The results demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares a chromene core with several analogs but differs in substituent identity and position. Key comparisons include:
6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one (CAS 139399-43-2)
- Molecular Formula : C₁₉H₁₆N₂O₃
- Substituents :
- Benzoimidazol-2-yl at position 3
- Ethyl at position 6
- Hydroxyl at position 7
- Ketone at position 4 (instead of an ester)
- Key Differences : The absence of an ester group at position 2 reduces lipophilicity compared to the target compound. The benzoimidazole ring (a benzodiazole isomer) may exhibit similar hydrogen-bonding capacity but distinct electronic effects due to nitrogen positioning .
6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxylic acid (CAS 374697-97-9)
- Molecular Formula: C₁₆H₁₃NO₅S
- Substituents :
- Thiazole at position 3
- Carboxylic acid at position 2
- Ethyl at position 6
- Hydroxyl at position 7
- The carboxylic acid group increases hydrophilicity compared to the ethyl ester in the target compound. Predicted properties include a density of 1.507 g/cm³ and boiling point of 529.6°C .
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
- Molecular Formula : C₁₀H₁₀ClN₃O₄S₂
- Substituents: Benzodithiazine core (vs. chromene) Chloro at position 6 Methylhydrazino at position 3
- Key Differences: The benzodithiazine core incorporates sulfone groups, altering electronic properties and reactivity.
Physicochemical Properties
Notes:
- The benzodiazole substituent may facilitate hydrogen bonding and π-stacking interactions, similar to benzoimidazole but with distinct electronic effects due to nitrogen arrangement .
Preparation Methods
Structural Analysis and Synthetic Challenges
Ethyl 6-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4-oxo-4H-chromene-2-carboxylate (CAS: 610758-26-4) is a polyfunctional chromene derivative with a molecular formula of $$ \text{C}{22}\text{H}{20}\text{N}2\text{O}5 $$ and a molar mass of 392.4 g/mol. Its structure comprises:
- A chromene backbone ($$4H$$-chromen-4-one) substituted at positions 2, 3, 6, and 7.
- Position 2 : Ethyl carboxylate ($$-\text{COOCH}2\text{CH}3$$).
- Position 3 : 1-Methylbenzimidazole moiety.
- Position 6 : Ethyl group ($$-\text{CH}2\text{CH}3$$).
- Position 7 : Hydroxyl group ($$-\text{OH}$$).
Key synthetic challenges include:
- Regioselective introduction of substituents on the chromene core.
- Incorporation of the benzimidazole heterocycle without side reactions.
- Functional group compatibility (e.g., protecting the hydroxyl group during esterification).
Synthetic Strategies and Methodologies
Chromene Core Construction via Condensation Reactions
The chromene skeleton is typically synthesized via acid- or base-catalyzed condensation of salicylaldehyde derivatives with β-diketones or cyclic enones. For example:
- DABCO-Catalyzed Cyclization :
A mixture of 7-hydroxy-6-ethylsalicylaldehyde and 3-methylpiperidin-1-ylmethyl enone in water, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), forms the chromene ring.
$$
\text{Salicylaldehyde} + \text{Enone} \xrightarrow{\text{DABCO, H}_2\text{O}} \text{Chromene intermediate}
$$
Yields: 60–75% under optimized conditions.
Functional Group Modifications
Ethylation at Position 6
Ethyl groups are introduced via Friedel-Crafts alkylation using ethyl bromide or Grignard reactions :
$$
\text{Chromene-OH} + \text{CH}2\text{CH}2\text{MgBr} \xrightarrow{\text{THF}} \text{6-Ethylchromene}
$$
Yields: 65–80% after purification.
Esterification at Position 2
The carboxylate group is installed via Steglich esterification :
$$
\text{Chromene-COOH} + \text{EtOH} \xrightarrow{\text{DCC, DMAP}} \text{Ethyl ester}
$$
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) afford >90% conversion.
Optimized Synthetic Pathways
Three-Component One-Pot Synthesis
A streamlined approach combines chromene formation, benzimidazole coupling, and esterification in a single pot:
- Reactants :
- 7-Hydroxy-6-ethylsalicylaldehyde
- 1-Methyl-2-aminobenzimidazole
- Ethyl cyanoacetate
Stepwise Synthesis with Intermediate Characterization
Critical Analysis of Methodologies
Advantages of One-Pot Syntheses
Q & A
Q. Optimization Strategies :
- Use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize trials while identifying critical parameters .
- Apply reaction path search methods (e.g., quantum chemical calculations) to predict energy barriers and intermediate stability, reducing trial-and-error experimentation .
Basic Question: How should researchers characterize the electronic and structural properties of this compound?
Methodological Answer:
Prioritize the following techniques:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O/N motifs), as demonstrated in chromene-carboxylate derivatives (e.g., C31H27F3O7 structures) .
- Spectroscopic analysis :
- UV-Vis/fluorescence spectroscopy to study π→π* transitions influenced by the benzodiazole group.
- NMR (¹H, ¹³C, 2D-COSY) to confirm substituent positioning and tautomeric forms.
- DFT calculations : Compare experimental spectroscopic data with computed HOMO-LUMO gaps and electrostatic potential maps .
Basic Question: What are the key challenges in assessing the compound’s reactivity under varying pH or solvent conditions?
Methodological Answer:
- Hydrolysis susceptibility : The ester group (COOEt) may undergo base-catalyzed hydrolysis. Monitor via:
- pH-dependent stability assays using HPLC to track degradation products.
- Solvent polarity studies : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., MeOH) may accelerate ester cleavage.
- Redox activity : The chromene-4-one core may participate in electron-transfer reactions. Use cyclic voltammetry to identify oxidation/reduction potentials .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Modeling :
- Perform molecular docking to predict binding affinities with target proteins (e.g., kinases or oxidoreductases).
- Use MD simulations to assess conformational stability in biological environments.
- Quantum Mechanical (QM) Insights :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization (e.g., adding electron-withdrawing groups to the benzodiazole ring) .
- Machine Learning : Train models on existing chromene/benzodiazole bioactivity datasets to prioritize synthetic targets.
Advanced Question: What strategies resolve contradictions in experimental data, such as unexpected byproducts or low yields?
Methodological Answer:
- Mechanistic Re-evaluation :
- Use in situ FTIR or Raman spectroscopy to detect transient intermediates.
- Cross-validate with computational reaction pathway analysis (e.g., IRC calculations) to identify off-pathway reactions .
- Byproduct Characterization :
- Employ LC-MS/MS to identify impurities. For example, dimerization or oxidation products may form due to radical intermediates.
- Scale-Down Experiments : Use microreactors to isolate and study individual reaction steps under controlled conditions .
Advanced Question: How can researchers optimize the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Co-solvent Systems : Screen binary/ternary solvent mixtures (e.g., DMSO/PEG400/water) using phase diagrams.
- Solid-State Modifications :
- Explore co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) to enhance aqueous solubility .
- Conduct thermal analysis (DSC/TGA) to assess polymorph stability.
- Lipophilicity Adjustment : Introduce hydrophilic substituents (e.g., -OH, -SO3H) at the 6-ethyl or 7-hydroxy positions while monitoring SAR trade-offs .
Advanced Question: What interdisciplinary approaches are critical for advancing this compound’s application in materials science or medicinal chemistry?
Methodological Answer:
- Materials Science :
- Medicinal Chemistry :
- Process Engineering :
- Apply membrane separation technologies (e.g., nanofiltration) for efficient purification of synthetic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
